molecular formula C26H32BrN5O3S B2376901 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide CAS No. 422287-78-3

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Cat. No. B2376901
CAS RN: 422287-78-3
M. Wt: 574.54
InChI Key: OUADHFXGFHMJLQ-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide is a useful research compound. Its molecular formula is C26H32BrN5O3S and its molecular weight is 574.54. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which share a structural similarity with the compound , were synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Some of these compounds demonstrated potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Synthesis and Potential Anticancer Activity

Amino- and sulfanyl-derivatives of benzoquinazolinones were synthesized using a palladium-catalyzed Buchwald–Hartwig coupling reaction. Biological screening for potential cytotoxicity revealed that one of these compounds exhibited significant anticancer activity (Nowak et al., 2015).

Antitumor Applications

A series of novel quinazoline derivatives containing piperazine analogs, structurally related to the compound , were synthesized and showed potent antiproliferative activities against various cancer cell lines. One derivative demonstrated significant biological activity against A549 and PC-3 cells, suggesting its potential as an antitumor agent (Li et al., 2020).

Synthesis and Antiviral Activities

Synthesized 2,3-disubstituted quinazolin-4(3H)-ones, bearing resemblance to the compound , were evaluated for their antiviral activity against various respiratory and biodefense viruses. The study showed the potential of these compounds in inhibiting the replication of several viruses, including avian influenza (H5N1) (Selvam et al., 2007).

Corrosion Inhibition

Piperazine-substituted quinazolin-4(3H)-one derivatives, similar in structure to the compound , were investigated as corrosion inhibitors for mild steel in HCl. The study highlighted their effectiveness as corrosion inhibitors, providing a basis for the development of new inhibitor platforms (Chen et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid, which is then coupled with N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "6-bromo-3-nitrobenzaldehyde", "thiourea", "butyric anhydride", "4-methoxyphenylpiperazine", "triethylamine", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide" ], "Reaction": [ "Step 1: Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid", "a. Dissolve 2-aminobenzoic acid in ethyl acetate and add triethylamine.", "b. Add 6-bromo-3-nitrobenzaldehyde and thiourea to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with ethyl acetate.", "d. Dissolve the solid in sodium hydroxide and heat at 80°C for 2 hours.", "e. Acidify the solution with hydrochloric acid and extract with ethyl acetate.", "f. Wash the organic layer with sodium bicarbonate and brine, dry over magnesium sulfate, and evaporate the solvent to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid.", "Step 2: Synthesis of N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide", "a. Dissolve 4-methoxyphenylpiperazine in N,N-dimethylformamide and add N,N-diisopropylethylamine.", "b. Add butyric anhydride and stir at room temperature for 24 hours.", "c. Quench the reaction with hydrochloric acid and extract with ethyl acetate.", "d. Wash the organic layer with sodium bicarbonate and brine, dry over magnesium sulfate, and evaporate the solvent to obtain N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide.", "Step 3: Coupling of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid and N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide", "a. Dissolve 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid and N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide in N,N-dimethylformamide.", "b. Add N-hydroxysuccinimide and dicyclohexylcarbodiimide and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with ethyl acetate to obtain the final product, 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide." ] }

CAS RN

422287-78-3

Product Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Molecular Formula

C26H32BrN5O3S

Molecular Weight

574.54

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C26H32BrN5O3S/c1-35-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)36/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,36)

InChI Key

OUADHFXGFHMJLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

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